molecular formula C12H23N3O2S B4118393 1-(3-Methoxypropyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

1-(3-Methoxypropyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Cat. No.: B4118393
M. Wt: 273.40 g/mol
InChI Key: KQVXIVJQBKLURZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and biological activities.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S/c1-17-10-4-7-14-12(18)13-6-3-9-15-8-2-5-11(15)16/h2-10H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVXIVJQBKLURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NCCCN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea typically involves the reaction of 3-methoxypropylamine with 3-(2-oxo-1-pyrrolidinyl)propyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions (usually around room temperature to 50°C). The reaction mixture is stirred for several hours to ensure complete conversion to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, or amines can be used in substitution reactions. Solvents such as acetonitrile or dimethylformamide are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. Additionally, the compound may modulate signaling pathways by altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea: Similar structure but with a urea group instead of thiourea.

    N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]carbamate: Contains a carbamate group instead of thiourea.

Uniqueness

N-(3-methoxypropyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to its urea and carbamate analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methoxypropyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
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1-(3-Methoxypropyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

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